JH295 (hydrate) is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly as a selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is noted for its potential applications in cancer therapy, specifically targeting multiple myeloma and other malignancies. The hydrate form of JH295 enhances its solubility and stability, making it suitable for further pharmacological studies.
The compound JH295 was developed as part of research aimed at identifying effective therapeutic agents against various forms of cancer. Its structure and properties have been detailed in various scientific publications and patent filings, highlighting its significance in the development of targeted cancer therapies .
JH295 is classified as a small molecule inhibitor. It specifically targets the Nek2 protein, which plays a crucial role in cell cycle regulation and has been implicated in tumorigenesis. The compound's ability to selectively inhibit Nek2 positions it as a promising candidate for cancer treatment strategies .
The synthesis of JH295 involves several key steps that are designed to ensure high purity and yield. The synthetic route typically includes:
Specific technical details regarding the synthesis can be found in patent documents, which outline the reaction conditions, catalysts used, and purification methods employed to isolate JH295 in its hydrate form .
JH295 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structural representation indicate the presence of specific moieties that interact with the Nek2 protein.
The molecular weight of JH295 is approximately 400 g/mol, with a specific configuration that allows for effective binding to its target kinase. Crystallographic data may provide insights into the three-dimensional arrangement of atoms within the molecule, facilitating further studies on structure-activity relationships .
JH295 undergoes various chemical reactions that are essential for its function as a kinase inhibitor. These include:
The kinetics of JH295's interaction with Nek2 can be analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing detailed insights into binding affinities and inhibition constants .
The mechanism of action for JH295 primarily involves the inhibition of Nek2 activity. By binding to this kinase, JH295 disrupts normal cell cycle progression and promotes apoptosis in cancer cells. This selective inhibition is crucial for reducing off-target effects commonly associated with less specific chemotherapeutic agents.
Experimental data from cellular assays demonstrate that treatment with JH295 leads to decreased viability of Nek2-expressing cancer cells, confirming its potential as an effective therapeutic agent .
Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide additional insights into thermal stability and phase transitions .
JH295 has potential applications in various scientific domains:
Research continues to explore the full therapeutic potential of JH295, emphasizing its significance in advancing cancer treatment strategies .
NIMA-related Kinase 2 (Nek2) is a serine/threonine kinase belonging to the Nek family of cell cycle regulators. It localizes to centrosomes and governs critical mitotic processes, including centrosome duplication, microtubule stabilization, kinetochore attachment, and spindle assembly checkpoint signaling [1] [4] [9]. Structurally, Nek2 comprises an N-terminal kinase domain and a C-terminal regulatory domain featuring a leucine zipper motif, coiled-coil regions, and motifs for protein phosphatase 1 binding and anaphase-promoting complex/cyclosome recognition [1] [4]. Three splice variants exist—Nek2A (nuclear/cytoplasmic), Nek2B (cytoplasmic), and Nek2C (nuclear)—with overlapping substrate specificity [1] [7].
Nek2 dysregulation drives tumorigenesis through multiple mechanisms:
Nek2 is overexpressed in diverse malignancies, including prostate cancer, non-small cell lung cancer, hepatocellular carcinoma, and triple-negative breast cancer, where it independently predicts poor prognosis and metastatic recurrence [4] [6] [7]. In vitro and xenograft studies demonstrate that Nek2 depletion reduces tumor growth and restores chemosensitivity [5] [6] [7].
Table 1: Mechanisms of Nek2 in Tumorigenesis
Biological Process | Substrates/Pathways | Tumor Phenotype |
---|---|---|
Centrosome duplication | C-Nap1, Cep68, Rootletin | Centrosome amplification, chromosomal instability |
Cell cycle progression | p53 repression, FoxM1 activation | Uncontrolled proliferation |
Drug resistance | ABC transporters, ALDH1A1 | Chemotherapy failure |
Metastasis | Akt activation, β-catenin stabilization | Invasion, distant seeding |
Irreversible kinase inhibitors form covalent bonds with nucleophilic cysteine residues in target kinases, conferring advantages over reversible inhibitors:
JH295 hydrate exemplifies this strategy. It irreversibly inhibits Nek2 via alkylation of Cys22, a residue located near the ATP-binding pocket [2] [8]. This modification inactivates Nek2 with half-maximal inhibitory concentration (IC₅₀) of 770 nM and exhibits >10-fold selectivity over mitotic kinases Cdk1, Aurora B, and Polo-like Kinase 1 [2] [8]. Unlike pan-kinase inhibitors, JH295 hydrate does not perturb bipolar spindle assembly or spindle checkpoint function, underscoring its mechanistic precision [2].
Table 2: Selectivity Profile of JH295 Hydrate
Kinase | JH295 Hydrate Activity | Biological Function |
---|---|---|
Nek2 | IC₅₀ = 770 nM | Centrosome separation, mitotic progression |
Cdk1 | Inactive | G2/M transition |
Aurora B | Inactive | Chromosome segregation |
Polo-like Kinase 1 | Inactive | Centrosome maturation |
JH295 hydrate incorporates an alkyne handle for "click chemistry" applications, enabling:
Table 3: Comparison of Nek2 Inhibitor Modalities
Property | Reversible ATP-Competitive | Irreversible (JH295 Hydrate) |
---|---|---|
Binding Mechanism | Non-covalent | Covalent alkylation of Cys22 |
Pharmacodynamics | Transient, ATP-dependent | Sustained |
Selectivity | Moderate (kinase homology) | High (exploits unique cysteine) |
Chemical Tools | Limited | Alkyne handle for click chemistry |
The development of JH295 hydrate validates irreversible inhibition as a strategy for targeting Nek2-driven malignancies. Its unique pharmacophore provides both a therapeutic lead and a tool for dissecting Nek2 biology in cancer models [2] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1